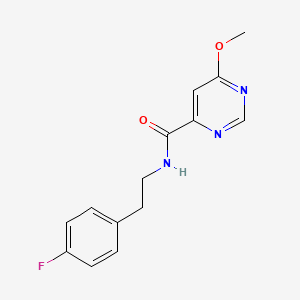
N-(4-fluorophenethyl)-6-methoxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenethyl)-6-methoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorophenethyl group attached to the pyrimidine ring via an amide linkage . The methoxy group is attached to the 6-position of the pyrimidine ring.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of 4-fluorophenethylamine with 6-methoxypyrimidine-4-carboxylic acid or its activated derivative . This would form an amide bond between the amine group of the 4-fluorophenethylamine and the carboxylic acid group of the 6-methoxypyrimidine-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenethyl group, and a methoxy group . The fluorine atom in the fluorophenethyl group would be expected to have a strong electronegativity, pulling electron density towards itself and potentially influencing the reactivity of the compound.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amide bond could be hydrolyzed under acidic or basic conditions to yield 4-fluorophenethylamine and 6-methoxypyrimidine-4-carboxylic acid . The methoxy group could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity . The compound is likely to be solid at room temperature .科学的研究の応用
Kinase Inhibition and Anticancer Properties
One pivotal area of application is in the discovery of selective kinase inhibitors for cancer therapy. For example, the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors highlights the role of similar compounds in targeting specific kinases involved in cancer progression. Such compounds demonstrate significant tumor stasis in cancer models, marking them as potential candidates for clinical trials (Schroeder et al., 2009).
Synthesis and Chemical Properties
The chemical synthesis and modification of pyrimidine derivatives, including methods for regioselective substitution and the introduction of specific functional groups, are crucial for creating compounds with desired biological activities. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines underscores the importance of synthetic strategies in generating potential kinase inhibitors (Wada et al., 2012).
Drug Development and Therapeutic Applications
Further research into dihydroxypyrimidine-4-carboxamides presents a class of compounds with potent HIV integrase inhibitory activities, indicating the broader therapeutic potential of related chemical structures in antiviral drug development (Pace et al., 2007). This demonstrates the compound's relevance in addressing global health challenges such as HIV/AIDS.
Material Science and Polymer Chemistry
In material science, derivatives of pyrimidine and related compounds have been explored for their electrochromic and electrofluorescent properties, suggesting potential applications in the development of advanced materials with dual-switching capabilities (Sun et al., 2016).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZQLZBSULDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

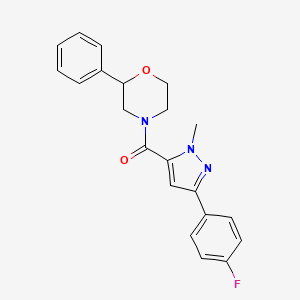
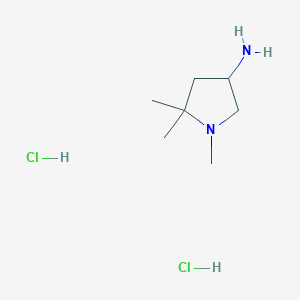
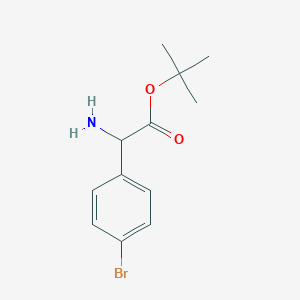
![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)
![4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride](/img/structure/B2705161.png)
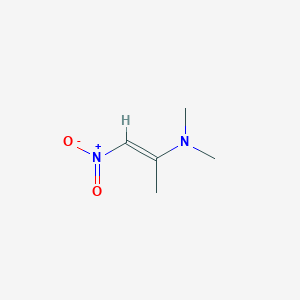
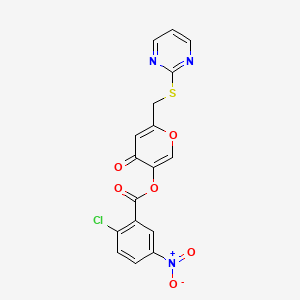
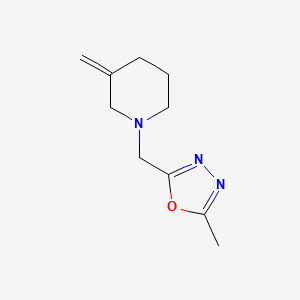
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2705166.png)
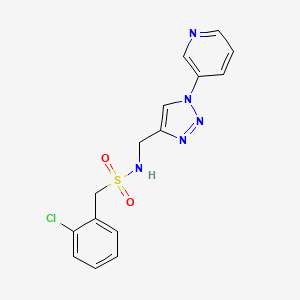
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2705170.png)
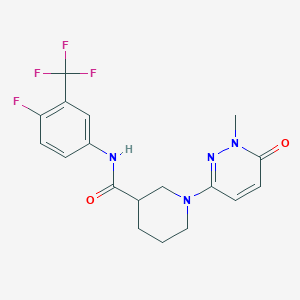
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)
